4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one
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Overview
Description
4-Phenyl-3-azabicyclo[311]heptan-2-one is a bicyclic compound characterized by its unique structure, which includes a phenyl group attached to a three-membered azabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be catalyzed by various Lewis acids such as CoCl2, LiBF4, ZnCl2, BF3·Et2O, In(OTf)3, NaCl, AlCl3, FeCl3, and Al2O3 . The reaction conditions often require heating to facilitate the transformation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Often utilizes halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in pharmaceutical testing and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-3-azabicyclo[3.1.1]heptan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. Detailed studies on its mechanism are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
- 3-Azabicyclo[3.1.1]heptane
- 2-Azabicyclo[2.2.1]heptane
- 4-Phenyl-2-azabicyclo[2.2.1]heptane
Comparison: 4-Phenyl-3-azabicyclo[31Compared to other azabicyclic compounds, it offers distinct reactivity and binding characteristics, making it a valuable compound in various research domains .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-phenyl-3-azabicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C12H13NO/c14-12-10-6-9(7-10)11(13-12)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,13,14) |
InChI Key |
KQRVMVSCKHJUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(=O)NC2C3=CC=CC=C3 |
Origin of Product |
United States |
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